molecular formula C11H9NO2 B6365729 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% CAS No. 1258609-06-1

5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6365729
CAS RN: 1258609-06-1
M. Wt: 187.19 g/mol
InChI Key: ITRLESRTFIBWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% (5-HP-3-HP) is an organic compound with a unique structure and properties. It is a white-colored crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. 5-HP-3-HP is used in a variety of scientific research applications, including drug synthesis, biochemical assays, and cell culture studies. This compound has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has certain advantages and limitations.

Scientific Research Applications

5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% has a variety of scientific research applications. It is used in drug synthesis as a precursor for the synthesis of anti-cancer drugs. It is also used in biochemical assays to detect the presence of certain enzymes and proteins. 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% has also been used in cell culture studies to study the effects of certain compounds on cell growth and viability.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins. In particular, it has been found to inhibit the activity of certain kinases and phosphatases, which are involved in signal transduction pathways. In addition, 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% has been found to inhibit the activity of certain proteases, which are involved in protein turnover.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% are not fully understood. However, this compound has been found to have an inhibitory effect on certain enzymes and proteins involved in signal transduction pathways. In addition, 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% has been found to inhibit the activity of certain proteases, which are involved in protein turnover. Furthermore, this compound has been found to have an inhibitory effect on cell growth and viability in cell culture studies.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments has certain advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is commercially available. In addition, 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time. However, this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% research. One potential direction is to further investigate the mechanism of action of this compound. In particular, further research could be conducted to determine how this compound affects signal transduction pathways and protein turnover. Another potential direction is to investigate the effects of 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% on cell growth and viability in a variety of cell types. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-cancer drug. Finally, further research could be conducted to investigate the potential adverse effects of this compound.

Synthesis Methods

5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% is synthesized using a method known as the Ullmann reaction. This reaction involves the coupling of two aromatic compounds with a copper-based catalyst. In the case of 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95%, the two aromatic compounds are 2-hydroxybenzaldehyde and 3-hydroxypyridine. The reaction yields 5-(2-Hydroxyphenyl)-3-hydroxypyridine, 95% as the product in a yield of approximately 95%.

properties

IUPAC Name

5-(2-hydroxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-8(6-12-7-9)10-3-1-2-4-11(10)14/h1-7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRLESRTFIBWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682522
Record name 5-(2-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyphenyl)pyridin-3-ol

CAS RN

1258609-06-1
Record name 5-(2-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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